6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid
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Overview
Description
6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C₇H₄BF₃N₂O₂ and a molecular weight of 215.93 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. It is a white solid powder with moderate solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs organoboron compounds and halides or pseudohalides in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
Oxidation: Formation of alcohols or ketones
Reduction: Formation of amines
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The boronic acid moiety interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The cyano and trifluoromethyl groups influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-(trifluoromethyl)phenylboronic acid
- 2-Cyano-5-(trifluoromethyl)phenylboronic acid
- 3-Cyano-4-(trifluoromethyl)phenylboronic acid
Uniqueness
6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid is unique due to the specific positioning of the cyano and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
[6-cyano-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3N2O2/c9-7(10,11)5-1-4(8(14)15)3-13-6(5)2-12/h1,3,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAFMRXBENNIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C#N)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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